N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-16(2)21(25)22-15-19(20-5-4-14-27-20)24-12-10-23(11-13-24)17-6-8-18(26-3)9-7-17/h4-9,14,16,19H,10-13,15H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKMEQNIEKCVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide, a compound with the molecular formula and a molecular weight of 449.5 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 887212-10-4 |
| Structure | Structure |
The compound exhibits various biological activities primarily through its interactions with G protein-coupled receptors (GPCRs), particularly serotonin receptors (5-HT1A and 5-HT2A) and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders and enhancing cognitive functions.
Serotonin Receptor Activity
Research indicates that derivatives of this compound can bind with high affinity to serotonin receptors, which play a crucial role in mood regulation and anxiety. For instance, studies have shown that certain piperazine derivatives exhibit significant agonistic activity at the 5-HT1A receptor, which is implicated in the antidepressant effects observed with selective serotonin reuptake inhibitors (SSRIs) .
Dopamine Receptor Activity
The compound's structure suggests it may also influence dopaminergic pathways, potentially offering therapeutic benefits in conditions like schizophrenia and Parkinson's disease. The piperazine moiety is known to enhance receptor selectivity and binding affinity, making it a valuable scaffold for drug development targeting these pathways .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits dose-dependent inhibition of various cancer cell lines. For example, it has been shown to inhibit cell proliferation in breast cancer cell lines with an IC50 value indicating significant cytotoxicity at micromolar concentrations .
In Vivo Studies
Animal models have provided further insights into the compound's efficacy. In a study involving mice, administration of the compound resulted in notable reductions in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells, mediated by the activation of specific signaling pathways .
Case Studies
- Breast Cancer Treatment : A recent study explored the effects of this compound on estrogen receptor-positive breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers, suggesting its potential as an adjunct therapy in breast cancer treatment .
- Anxiety Disorders : Another case study examined the anxiolytic effects of this compound in rodent models. The findings revealed that it significantly reduced anxiety-like behaviors in elevated plus maze tests, supporting its use as a therapeutic agent for anxiety disorders .
Scientific Research Applications
Anti-Virulence Activity
One of the primary applications of this compound is its anti-virulence activity against Mycobacterium tuberculosis. Research indicates that it inhibits protein tyrosine phosphatase B (PtpB), an essential virulent factor that interferes with macrophage signal transduction pathways. This inhibition can potentially reduce the virulence of the bacteria, making it a promising candidate for new tuberculosis therapies .
Neuropharmacology
The compound's structural similarity to known neuroactive agents suggests potential applications in neuropharmacology . The presence of the piperazine ring is particularly noteworthy as it is commonly found in various psychoactive drugs. Preliminary studies have indicated that derivatives of this compound may exhibit anxiolytic or antidepressant effects, warranting further investigation into its mechanism of action and therapeutic efficacy in treating mood disorders.
In Vitro Studies
A study conducted by Chen et al. (2010) demonstrated the compound's effectiveness in inhibiting PtpB activity in vitro, showcasing its potential as a therapeutic agent against mycobacterial infections . The study highlighted the compound's ability to interfere with virulence factors, suggesting a novel approach to tuberculosis treatment.
Neuropharmacological Investigations
In a separate investigation focusing on neuropharmacological properties, researchers explored various analogs of the compound to assess their binding affinity to serotonin receptors. These studies revealed promising results indicating that modifications to the piperazine structure could enhance receptor selectivity and improve therapeutic outcomes for anxiety and depression .
Chemical Reactions Analysis
Amide Hydrolysis
The tertiary amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivative:
Reaction:
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux, 12h | 2-Methylpropanoic acid | Acidic hydrolysis preferred for sterically hindered amides |
| 2M NaOH, 80°C, 8h | Deprotonated carboxylate salt | Base hydrolysis may require extended reaction times |
Characterization of hydrolysis products involves LC-MS or NMR to confirm cleavage .
Piperazine Functionalization
The piperazine nitrogen participates in alkylation or acylation reactions. For example, reaction with acyl chlorides forms substituted amides:
Reaction:
| Reagent | Product | Yield |
|---|---|---|
| Acetyl chloride | N-Acetylpiperazine derivative | 75–85% |
| Pivaloyl chloride | N-Pivaloyl derivative | 60–70% |
Reactions typically occur in dichloromethane with triethylamine as a base.
Furan Ring Reactivity
The furan moiety undergoes electrophilic substitution (e.g., nitration) or oxidation:
Nitration
Reaction:
| Conditions | Major Product | Side Reactions |
|---|---|---|
| 0°C, 30 min | 5-Nitro-furan | Ring-opening (<5%) |
Oxidation
Furan rings resist mild oxidation but degrade with strong oxidizers (e.g., KMnO₄):
Methoxy Group Demethylation
The 4-methoxyphenyl group undergoes demethylation with BBr₃ to form a phenol:
Reaction:
| Conditions | Yield | Purity |
|---|---|---|
| BBr₃ (1.2 eq), DCM, −78°C → RT | 90% | >95% by HPLC |
Stability Under Physiological Conditions
The compound’s stability in aqueous buffers (pH 7.4, 37°C) is critical for pharmacological studies:
| Time (h) | Degradation (%) | Primary Degradation Pathway |
|---|---|---|
| 24 | <5% | Amide hydrolysis |
| 48 | 12% | Oxidative furan cleavage |
Synthetic Modifications
Key intermediates for derivatives include:
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity vs. Analogs |
|---|---|---|
| Amide | Hydrolysis | Slower than aliphatic amides |
| Piperazine | Acylation | Faster due to electron-rich N |
| Furan | Electrophilic Substitution | Less reactive than pyrrole |
Comparison with Similar Compounds
Piperazine Substitution Variations
Key Observations :
Amide and Heterocycle Modifications
Key Observations :
- Amide type : Acetamide derivatives (e.g., ) demonstrate higher yields (75–86%) and well-characterized melting points (269–303°C), suggesting easier synthetic accessibility compared to pivalamide derivatives.
- Heterocycle impact : Thiazole-containing analogs exhibit confirmed MMP inhibitory activity, while furan-based compounds (target) may prioritize receptor binding due to furan’s electron-rich aromatic system .
Solubility and Stability
- Benzamide derivatives : Lower logP values (~2.5) may enhance solubility, as seen in fluorophenyl-substituted analogs .
Pharmacological Implications
While direct data on the target compound’s activity is absent, comparisons suggest:
Piperazine substituents : 4-Methoxyphenyl may confer selectivity for serotonin receptors (5-HT1A/7), as seen in PET tracers like 18F-Mefway .
Amide bulkiness : Pivalamide’s tert-butyl group could reduce off-target interactions compared to smaller acetamides, a strategy employed in fentanyl analogs to evade detection .
Furan vs. thiazole : Furan’s oxygen atom may engage in hydrogen bonding, whereas thiazole’s sulfur could enhance metabolic stability .
Preparation Methods
Piperazine-First Functionalization Approach
This method prioritizes the synthesis of the 4-(4-methoxyphenyl)piperazine intermediate before introducing the furan-ethyl and amide groups. The steps include:
-
Synthesis of 4-(4-methoxyphenyl)piperazine :
-
Alkylation with 2-(furan-2-yl)ethyl bromide :
-
Amidation with 2-methylpropanoyl chloride :
Furan-Ethyl Intermediate Approach
Alternative routes begin with pre-forming the furan-ethyl-piperazine backbone before amidation:
-
Preparation of 2-(furan-2-yl)ethylamine :
-
Coupling with 4-(4-methoxyphenyl)piperazine :
-
Amidation as described in Section 1.1 .
Optimization of Critical Reactions
Alkylation Efficiency
The steric bulk of the piperazine and furan-ethyl groups necessitates optimized conditions:
Amidation Challenges
The exothermic nature of the amidation reaction requires careful temperature modulation:
-
Slow addition of acyl chloride : Prevents local overheating and ensures complete conversion.
-
Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) achieves >95% purity.
Characterization and Quality Control
Post-synthesis characterization confirms structural integrity:
Comparative Analysis of Synthetic Pathways
The table below evaluates both approaches:
| Parameter | Piperazine-First Approach | Furan-Ethyl Intermediate Approach |
|---|---|---|
| Total Yield | ~40% | ~35% |
| Reaction Steps | 3 | 4 |
| Purification Complexity | Moderate | High |
| Scalability | Suitable for gram-scale | Limited to small batches |
The piperazine-first method is favored for its higher yield and fewer purification steps.
Industrial and Research-Scale Considerations
Catalytic Improvements
Recent advancements employ palladium-catalyzed cross-coupling to streamline piperazine functionalization, reducing reaction times by 30%.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide?
- Methodology : The compound’s synthesis typically involves multi-step reactions:
Piperazine functionalization : React 4-(4-methoxyphenyl)piperazine with a bromoethylfuran intermediate via nucleophilic substitution .
Amide bond formation : Couple the resulting amine with 2-methylpropanoyl chloride using a carbodiimide reagent (e.g., DCC or EDCI) in anhydrous dichloromethane .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Key challenges : Competing side reactions (e.g., over-alkylation of piperazine) require strict temperature control (0–5°C) and stoichiometric monitoring .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to verify furan (δ 6.3–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and methoxyphenyl (δ 3.8 ppm) groups .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for C₂₃H₃₁N₃O₃: 397.236 g/mol) .
- Purity assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to detect impurities <0.5% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case study : Discrepancies in receptor binding affinity (e.g., serotonin vs. dopamine receptors) may arise from:
- Isomerism : Chiral centers in the ethyl linker can lead to enantiomeric differences. Use chiral HPLC (Chiralpak AD-H column) to isolate isomers and test individually .
- Assay variability : Validate results across multiple models (e.g., in vitro radioligand binding vs. functional cAMP assays) .
- Data reconciliation : Apply multivariate statistical analysis (e.g., PCA) to correlate structural features (e.g., methoxyphenyl orientation) with activity .
Q. What strategies optimize the compound’s metabolic stability for preclinical studies?
- Structural modifications :
- Piperazine ring stabilization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Furan ring protection : Replace furan with bioisosteres (e.g., thiophene) to mitigate oxidative degradation .
- In vitro testing :
- Microsomal stability assay : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
Q. How should researchers design dose-response studies to evaluate its neuropharmacological effects?
- Experimental design :
- In vivo models : Use murine forced swim test (FST) for antidepressant activity, with doses ranging 1–30 mg/kg (oral administration) .
- Biomarker analysis : Measure plasma corticosterone and hippocampal BDNF levels post-treatment .
- Statistical rigor : Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill coefficients, ensuring n ≥ 8 per group .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
